molecular formula C11H7N5O3 B14812297 3-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzonitrile

3-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzonitrile

Cat. No.: B14812297
M. Wt: 257.20 g/mol
InChI Key: PPZZXOQYNFKYER-UHFFFAOYSA-N
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Description

3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinylidene group and a benzonitrile moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinylidene intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized pyrimidinylidene derivatives, while reduction may produce hydrazino derivatives with altered functional groups.

Scientific Research Applications

3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile
  • **4-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile

Uniqueness

3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile stands out due to its specific structural configuration, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of 3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H7N5O3

Molecular Weight

257.20 g/mol

IUPAC Name

3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzonitrile

InChI

InChI=1S/C11H7N5O3/c12-5-6-2-1-3-7(4-6)15-16-8-9(17)13-11(19)14-10(8)18/h1-4H,(H3,13,14,17,18,19)

InChI Key

PPZZXOQYNFKYER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(NC(=O)NC2=O)O)C#N

Origin of Product

United States

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